Thiophene, 3-fluorotetrahydro-, 1,1-dioxide

Vue d'ensemble

Description

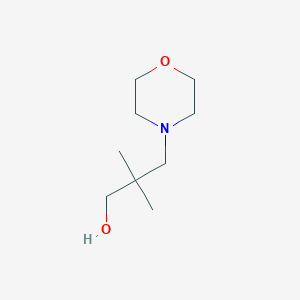

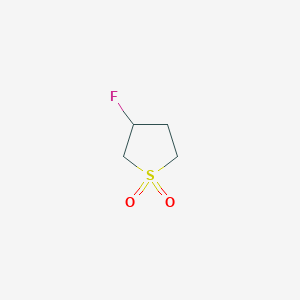

Thiophene, 3-fluorotetrahydro-, 1,1-dioxide is a heterocyclic compound with the chemical formula C₄H₇FO₂S . It is also known by other names, including 3-Fluorotetrahydrothiophene 1,1-dioxide and 1,1-Dioxyde de 3-fluorotétrahydrothiophène in French . This compound belongs to the thiophene family and contains a fluorine atom and an oxygen atom in its structure.

Synthesis Analysis

Thiophene 1,1-dioxides are typically prepared by the oxidation of thiophenes. During this process, the aromaticity of the thiophene ring is disrupted, resulting in the formation of unsaturated sulfones. These compounds can serve as dipolarophiles and Michael acceptors in chemical reactions .

Molecular Structure Analysis

The molecular formula of This compound is C₄H₇FO₂S , with an average mass of approximately 138.161 Da . The monoisotopic mass is 138.015076 Da . The compound’s structure consists of a tetrahydrothiophene ring with a fluorine atom and a dioxide group (O₂) attached . You can view the 3D structure of this compound using specialized software.

Chemical Reactions Analysis

Thiophene 1,1-dioxides participate in various chemical reactions due to their unique structure. As unsaturated sulfones, they can act as both dipolarophiles and dienophiles. Researchers have explored their reactivity in cycloaddition reactions, nucleophilic additions, and other transformations .

Applications De Recherche Scientifique

Optoelectronic Properties

Tsai et al. (2013) explored the synthesis of thiophene 1,1-dioxides, demonstrating their potential in tuning optoelectronic properties. These compounds, modified with either electron-donating or electron-withdrawing substituents, show significant shifts in their electrochemical properties, indicating their utility in electronic and optoelectronic applications (Tsai et al., 2013).

Synthetic Applications

The chemistry of thiophene 1,1-dioxides, as discussed by Nakayama and Sugihara (1999), has grown into a significant branch in heteroatom and heterocyclic chemistry. These compounds are typically prepared by oxidizing thiophenes and serve as dienophiles, 1,3-dipolarophiles, and Michael acceptors in various synthetic applications (Nakayama & Sugihara, 1999).

NMR Spectroscopy Studies

Meier et al. (1984) conducted NMR spectroscopic investigations on thiophene 1,1-dioxide and related compounds. Their findings revealed insights into the chemical shifts and coupling constants, suggesting that these compounds have the character of a cyclic diene, which can be critical for understanding their chemical behavior (Meier et al., 1984).

Dye Synthesis

Bhatti and Seshadri (2004) highlighted the use of benzo[b]thiophene-3(2H)-one-1,1-dioxide in the synthesis of a range of dyes for polyester, emphasizing the versatility of thiophene dioxides in coloristic applications (Bhatti & Seshadri, 2004).

Modern Organic Synthesis and Materials Chemistry

Moiseev et al. (2006) summarized the key chemical transformations and synthesis of thiophene 1,1-dioxides, focusing on their recent achievements in the field of organic synthesis and materials chemistry. This paper provides an extensive overview of the practical and theoretical aspects of thiophene dioxides (Moiseev et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

3-fluorothiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGPLRYWAYTWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457505 | |

| Record name | Thiophene, 3-fluorotetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397248-10-1 | |

| Record name | Thiophene, 3-fluorotetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester](/img/structure/B3052154.png)

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052156.png)

![3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3052159.png)